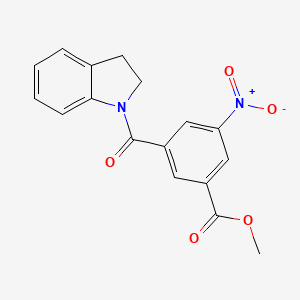![molecular formula C16H24N4O2 B5402834 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5402834.png)
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol, also known as OP-1068, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol is not fully understood, but it has been suggested that it acts as a modulator of several cellular pathways involved in cell proliferation, apoptosis, and inflammation. 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been shown to inhibit the activity of several enzymes such as cyclin-dependent kinases and phosphodiesterases, which are involved in cell cycle regulation and signal transduction.
Biochemical and Physiological Effects:
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has vasodilatory effects and improves cardiac function. 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol in lab experiments is its synthetic nature, which allows for precise control of the compound's properties. However, one limitation is the lack of information on the compound's toxicity and pharmacokinetics, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol. One direction is to study the compound's toxicity and pharmacokinetics in more detail to determine its safety and efficacy in humans. Another direction is to investigate the compound's potential therapeutic applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol involves the reaction of 8-azaspiro[4.5]decane-7,9-dione with 2-aminopyrimidine to form the intermediate compound, which is then reacted with 3-pyrrolidinol to yield 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol. This method has been described in detail in a patent application by the inventors of 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields such as oncology, cardiovascular diseases, and neurological disorders. In oncology, 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular diseases, 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been shown to have vasodilatory effects and improve cardiac function. In neurological disorders, 1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol has been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
1-[2-(1-oxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-13-3-8-20(12-13)14-2-7-17-15(18-14)19-9-5-16(6-10-19)4-1-11-22-16/h2,7,13,21H,1,3-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEFHPOBFGQAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC(=N3)N4CCC(C4)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)
![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5402843.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)
